molecular formula C14H18O3 B12877955 Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl- CAS No. 831171-06-3

Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl-

Cat. No.: B12877955
CAS No.: 831171-06-3
M. Wt: 234.29 g/mol
InChI Key: DLSNUDGAOHBHRO-UHFFFAOYSA-N
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Description

2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including alkylation, methoxylation, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4,6-dimethoxybenzofuran: Lacks the dimethyl substituents, which can affect its chemical properties and reactivity.

    4,6-dimethoxy-3,5-dimethylbenzofuran: Lacks the ethyl substituent, leading to differences in its physical and chemical behavior.

    2-ethyl-3,5-dimethylbenzofuran: Lacks the methoxy groups, which can influence its solubility and reactivity.

Uniqueness

2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran is unique due to the specific combination of ethyl, dimethoxy, and dimethyl substituents. This combination can result in distinct chemical properties, such as solubility, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the specific compound Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl- , exploring its biological activity through various research findings and case studies.

Chemical Structure and Properties

The compound Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl- has the molecular formula C14H18O3C_{14}H_{18}O_3 and a molecular weight of approximately 246.29 g/mol. Its structure features a benzene ring fused to a furan ring with ethyl and dimethyl substituents at specific positions, which influence its chemical behavior and biological activity .

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance, a study indicated that certain benzofuran derivatives exhibited remarkable cytotoxic activity against various cancer cell lines such as K562 (human leukemia) and HL60 (acute myeloid leukemia) cells. The IC50 values for these compounds ranged from 0.1 μM to 5 μM, demonstrating their potency without significant toxicity towards normal cells .

The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis. Activation of caspases (specifically caspase 3/7) was observed in the presence of benzofuran derivatives, suggesting that these compounds promote programmed cell death in cancer cells. Additionally, some studies reported that these compounds could intercalate with DNA, inhibiting its cleavage by endonucleases and thus disrupting cellular replication processes .

Antimicrobial Activity

Benzofuran derivatives also exhibit significant antimicrobial properties. For example, compounds derived from benzofuran have shown efficacy against various bacterial strains including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL . The presence of hydroxyl groups at specific positions on the benzofuran structure has been linked to enhanced antibacterial activity.

Table: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AE. coli0.78
Compound BS. aureus1.56
Compound CMRSA3.12
Compound DP. aeruginosa6.25

Anti-inflammatory and Other Biological Activities

In addition to anticancer and antimicrobial properties, benzofuran derivatives have demonstrated anti-inflammatory effects and potential applications in treating conditions such as hypertension and diabetes . Their ability to modulate inflammatory pathways makes them candidates for further pharmacological development.

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzofuran derivatives:

  • Anticancer Activity : A study synthesized a series of benzofuran derivatives with varying substituents and tested their activity against K562 cells. The results indicated that modifications at the C-3 position significantly influenced cytotoxicity .
  • Antimicrobial Evaluation : Another study focused on the synthesis of hydroxyl-substituted benzofurans and evaluated their antibacterial activities against multiple strains of bacteria, establishing a clear correlation between structure and activity .

Properties

CAS No.

831171-06-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-ethyl-4,6-dimethoxy-3,5-dimethyl-1-benzofuran

InChI

InChI=1S/C14H18O3/c1-6-10-8(2)13-12(17-10)7-11(15-4)9(3)14(13)16-5/h7H,6H2,1-5H3

InChI Key

DLSNUDGAOHBHRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2O1)OC)C)OC)C

Origin of Product

United States

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